molecular formula C19H21N9O B2463333 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097871-94-6

2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2463333
CAS RN: 2097871-94-6
M. Wt: 391.439
InChI Key: JGJYKIHIKPEULO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring and a pyrazole ring. These types of structures are often found in pharmaceutical compounds due to their ability to form multiple interactions with biological targets .


Molecular Structure Analysis

The molecule contains several nitrogen atoms, which can act as hydrogen bond acceptors, and several carbon-hydrogen bonds, which can act as hydrogen bond donors. This could influence its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the heterocyclic rings, which could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make it more polar, influencing its solubility in different solvents .

Scientific Research Applications

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-14-21-22-16-3-4-17(24-28(14)16)25-11-7-15(8-12-25)13-27-19(29)6-5-18(23-27)26-10-2-9-20-26/h2-6,9-10,15H,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJYKIHIKPEULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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